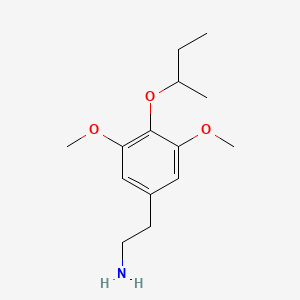

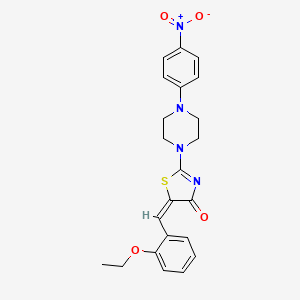

3-(Toluene-3-sulfonylamino)-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Toluene-3-sulfonyl chloride, a compound with a similar structure, is an organic compound represented by the chemical formula C7H7ClO2S . It is a colorless or yellowish liquid with a pungent odor .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of toluene sulfonic acid with thionyl chloride . This reaction typically occurs under heating and stirring at room temperature for several hours, followed by cooling, crystallization, and filtration .Physical And Chemical Properties Analysis

Toluene-3-sulfonyl chloride has a density of 1.314 g/mL at 25 °C (lit.), a melting point of 108 °C, and a boiling point of 252-253 °C (lit.) . It reacts with water .科学的研究の応用

Crystal Structure Analysis

The crystal structures of compounds related to 3-(Toluene-3-sulfonylamino)-propionic acid have been characterized, revealing significant conformational differences and interactions. For instance, the study by Khan et al. (2011) investigated the structures of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid and its derivatives, highlighting variations in L-tyrosine backbone conformation, intramolecular aromatic π–π stacking, and short C-H⋯O interactions (Khan et al., 2011).

Catalysis and Organic Synthesis

Research has explored the use of sulfonic acids and derivatives as catalysts in organic synthesis. For example, Ancillotti et al. (1977) demonstrated the catalytic activity of a macroporous sulfonic acid resin in the addition of alcohols to olefins, exhibiting higher activity than soluble anhydrous p-toluenesulfonic acid (Ancillotti et al., 1977). Additionally, Morita et al. (2005) developed an efficient method for p-toluenesulfonylation and methanesulfonylation of primary alcohols using p-toluenesulfonyl chloride and methanesulfonyl chloride, promoted by KOH and catalytic amines (Morita et al., 2005).

Material Science and Coating Technologies

In material science, sulfonated compounds have been used to enhance the properties of materials. Ni et al. (2000) utilized para-toluene sulfonic acid to catalyze the moisture curing of an organic/inorganic hybrid coating system, improving adhesive properties and thermal stability (Ni et al., 2000).

Photophysical Properties and Thermal Stability

The study of photophysical properties and thermal stability is crucial for developing new materials. Battula et al. (2021) investigated a protonated hydrogen bonding complex, revealing enhanced fluorescence in polar aprotic solvents and significant thermal stability, making it relevant for various applications (Battula et al., 2021).

Safety and Hazards

特性

IUPAC Name |

3-[(3-methylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8-3-2-4-9(7-8)16(14,15)11-6-5-10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEIMTNGUSPVFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

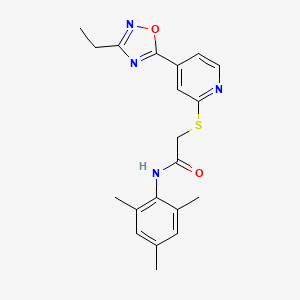

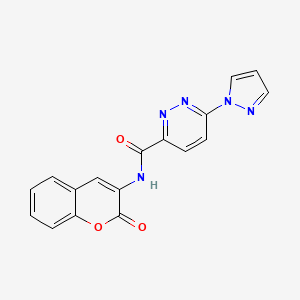

![7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2681244.png)

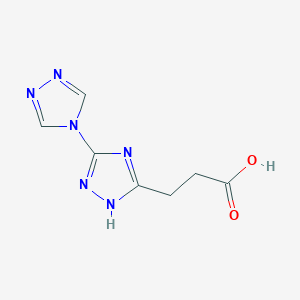

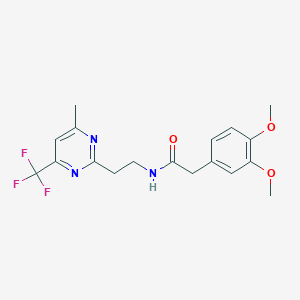

![3-(4-methoxybenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2681251.png)

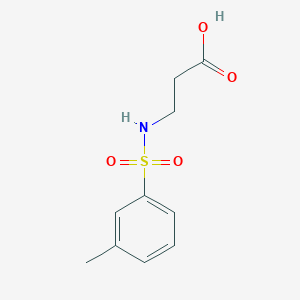

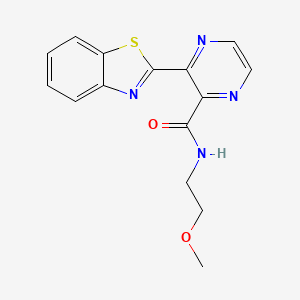

![4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2681255.png)

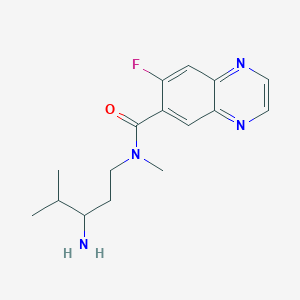

![N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide](/img/structure/B2681258.png)

![2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide](/img/structure/B2681260.png)